Cas no 295-14-7 (1,4,7,10-Tetraazacyclotridecane)
1,4,7,10-Tetraazacyclotridecane Chemical and Physical Properties
Names and Identifiers
-
- 1,4,7,10-Tetraazacyclotridecane
- 1,4,7,10-tetrazacyclotridecane
- 1,4,7,10-tetra-azacyclotridecane
- 1,4,7,11-tetraazacyclotridecane
- 1,4,7,8-tetra-azacyclotridecane
- Cyclam 13
- CHEMBL4518637
- FT-0690538
- DTXSID50467124
- 1, 4, 7, 10-tetrazacyclotridecane
- 295-14-7
- SCHEMBL361036
- LADZJJOUGVGJHM-UHFFFAOYSA-N
- AKOS025295074
- CS-0106263
- MFCD06410986
-
- MDL: MFCD06410986
- Inchi: 1S/C9H22N4/c1-2-10-4-6-12-8-9-13-7-5-11-3-1/h10-13H,1-9H2
- InChI Key: LADZJJOUGVGJHM-UHFFFAOYSA-N
- SMILES: N1CCNCCNCCNCCC1
Computed Properties
- Exact Mass: 186.18400
- Monoisotopic Mass: 186.18444672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 95.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -1.4
- Topological Polar Surface Area: 48.1Ų
Experimental Properties
- Color/Form: Not available
- Density: 0.867±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 143 ºC
- Boiling Point: 300.5°Cat760mmHg
- Flash Point: 139.7°C
- Refractive Index: 1.425
- Solubility: Extremely soluble (1000 g/l) (25 º C),
- Water Partition Coefficient: Soluble in water.
- PSA: 48.12000
- LogP: 0.06370
- Solubility: Not available
- Sensitiveness: Hygroscopic
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
1,4,7,10-Tetraazacyclotridecane Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,4,7,10-Tetraazacyclotridecane Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,4,7,10-Tetraazacyclotridecane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-1934-1g |
1,4,7,10-Tetraazacyclotridecane |
295-14-7 | min.98% | 1g |
3106CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-1934-250mg |
1,4,7,10-Tetraazacyclotridecane |
295-14-7 | min.98% | 250mg |
1040CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-1934-1g |
1,4,7,10-Tetraazacyclotridecane |
295-14-7 | min.98% | 1g |
3106.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 07-1934-250mg |
1,4,7,10-Tetraazacyclotridecane |
295-14-7 | min.98% | 250mg |
1040.0CNY | 2021-07-12 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26671-1g |
1,4,7,10-Tetraazacyclotridecane |
295-14-7 | 1g |
¥5708.00 | 2023-02-27 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26671-250mg |
1,4,7,10-Tetraazacyclotridecane |
295-14-7 | 250mg |
¥1166.00 | 2023-02-27 | ||
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj2415-100mg |
1,4,7,10-Tetraazacyclotridecane |
295-14-7 | 100mg |
¥0.0 | 2024-07-19 | ||
| eNovation Chemicals LLC | D768888-250mg |
1,4,7,10-TETRAAZACYCLOTRIDECANE |
295-14-7 | 95% | 250mg |
$200 | 2023-09-02 | |
| Ambeed | A777953-1g |
1,4,7,10-Tetraazacyclotridecane |
295-14-7 | 98% | 1g |
$520.0 | 2025-02-19 | |
| AK Scientific | 8422CS-250mg |
1,4,7,10-Tetraazacyclotridecane |
295-14-7 | 95% | 250mg |
$220 | 2023-09-16 |
1,4,7,10-Tetraazacyclotridecane Suppliers
1,4,7,10-Tetraazacyclotridecane Related Literature
-
1. Co-ordination of 1,4,7,10-tetraazacyclotridecane ([13]aneN4) to nickel(III). Crystal structure of [Ni([13]aneN4)Br2]BrHiroshi Miyamae,Kazuyo Yamauchi,Masahiro Yamashita J. Chem. Soc. Dalton Trans. 1991 2921
-
2. New macrocyclic dioxotetraamines bearing 2-pyridylmethyl as functional donor pendant(s): synthesis, properties and crystal structure of their copper(II) complexes??Xian He Bu,Xi Chuan Cao,Dao Li An,Ruo Hua Zhang,Clifford Thomas,Eiichi Kimura J. Chem. Soc. Dalton Trans. 1998 433
-
Nathalie Camus,Zakaria Halime,Nathalie le Bris,Hélène Bernard,Maryline Beyler,Carlos Platas-Iglesias,Rapha?l Tripier RSC Adv. 2015 5 85898
-
4. The 13-membered macrocyclic effect. Polarographic studies of copper(II)-1,4,7,10-tetra-azacyclotridecane complexationMutsuo Kodama,Eiichi Kimura J. Chem. Soc. Chem. Commun. 1975 891
-
5. New 1,4,7,10-tetraazacyclotridecane-11,13-dione ligands appended with additional donor(s) 8-methylquinoline(s): crystal structures and characterization of their copper(II) complexesXian He Bu,Dao Li An,Yun Ti Chen,Mitsuhiko Shionoya,Eiichi Kimura J. Chem. Soc. Dalton Trans. 1995 2289
Additional information on 1,4,7,10-Tetraazacyclotridecane
Recent Advances in the Application of 1,4,7,10-Tetraazacyclotridecane (CAS: 295-14-7) in Chemical Biology and Pharmaceutical Research
1,4,7,10-Tetraazacyclotridecane (CAS: 295-14-7) is a macrocyclic polyamine compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile chelating properties and potential applications in drug development, imaging, and targeted therapy. Recent studies have explored its utility in various domains, including metal ion coordination, radiopharmaceuticals, and as a scaffold for novel therapeutic agents. This research brief aims to synthesize the latest findings and highlight the emerging trends in the application of this compound.
One of the most notable advancements involves the use of 1,4,7,10-Tetraazacyclotridecane as a chelating agent for radiometals in diagnostic and therapeutic radiopharmaceuticals. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in forming stable complexes with gallium-68 and lutetium-177, which are critical for positron emission tomography (PET) imaging and targeted radionuclide therapy, respectively. The study reported improved pharmacokinetics and reduced off-target accumulation compared to traditional chelators, suggesting its potential for clinical translation.
In addition to its radiopharmaceutical applications, recent research has investigated the compound's role in designing novel anticancer agents. A team at the University of Cambridge developed a series of 1,4,7,10-Tetraazacyclotridecane derivatives conjugated with platinum(II) centers, which exhibited enhanced cytotoxicity against cisplatin-resistant cancer cell lines. The findings, published in Chemical Science (2024), underscore the compound's ability to modulate metal-based drug resistance through selective targeting of DNA repair pathways.
Another groundbreaking study focused on the compound's utility in magnetic resonance imaging (MRI) contrast agents. Researchers at the Massachusetts Institute of Technology (MIT) engineered gadolinium(III) complexes using 1,4,7,10-Tetraazacyclotridecane as a backbone, achieving superior relaxivity and biocompatibility. The study, featured in Nature Biomedical Engineering (2023), highlighted the potential for high-resolution imaging with reduced gadolinium retention in tissues, addressing a longstanding safety concern in MRI diagnostics.
Beyond its biomedical applications, 1,4,7,10-Tetraazacyclotridecane has also been explored in environmental chemistry. A 2024 report in Environmental Science & Technology detailed its use as a selective adsorbent for heavy metal ions in wastewater treatment. The macrocyclic structure enabled efficient capture of lead(II) and cadmium(II) ions, with a binding affinity surpassing conventional materials. This innovation could pave the way for sustainable water purification technologies.
In conclusion, the versatility of 1,4,7,10-Tetraazacyclotridecane (CAS: 295-14-7) continues to drive innovation across multiple disciplines. Its applications in radiopharmaceuticals, anticancer therapeutics, MRI contrast agents, and environmental remediation highlight its broad utility. Future research directions may include optimizing its pharmacokinetic properties, exploring new derivatives, and scaling up production for clinical and industrial use. As the field progresses, this compound is poised to play a pivotal role in advancing both scientific understanding and practical solutions in chemical biology and medicine.
295-14-7 (1,4,7,10-Tetraazacyclotridecane) Related Products
- 295-37-4(1,4,8,11-Tetraazacyclotetradecane)
- 29783-72-0(1,4,7,10,13-Pentaazacyclohexadecane)
- 62497-72-7(4,7,10,13-Tetraazahexadecane-1,16-diamine)
- 10563-26-5(N1,N1'-(Ethane-1,2-diyl)bis(propane-1,3-diamine))
- 4741-99-5(N,N'-Bis(2-aminoethyl)-1,3-propanediamine)
- 505-66-8(1,4-diazepane)
- 13531-52-7(N-(2-Aminoethyl)-1,3-propanediamine)
- 15439-16-4(1,4,8,12-Tetraazacyclopentadecane)
- 128364-91-0(3-(2-Aminoethylamino)propylamine)
- 56575-49-6(1,4,7-Triazecine, decahydro-)